Ketoprofen-d3 Methyl Ester is a deuterated derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used for pain relief and inflammation reduction. This compound is particularly useful in pharmacokinetic studies due to its isotopic labeling, which aids in tracking metabolic pathways and drug interactions in biological systems. Ketoprofen-d3 Methyl Ester is synthesized for research purposes, especially in the context of studying the drug's mechanism of action and its effects on various biological targets.
Source: Ketoprofen-d3 Methyl Ester is derived from ketoprofen, which is synthesized from propionic acid derivatives. The deuteration process involves substituting hydrogen atoms with deuterium, enhancing the compound's stability and allowing for more precise analytical measurements.
Classification: Ketoprofen-d3 Methyl Ester belongs to the class of propionic acid derivatives and is categorized as a non-steroidal anti-inflammatory drug. It is also classified as an analytical reference standard due to its application in research and drug development.
The synthesis of Ketoprofen-d3 Methyl Ester typically involves the esterification of ketoprofen with methanol in the presence of a catalyst. The following methods are commonly employed:
The technical details of these methods include controlling reaction temperatures, times, and purifying the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels.
The molecular formula for Ketoprofen-d3 Methyl Ester is , with a molecular weight of approximately 272.32 g/mol. The structure consists of a propionic acid moiety linked to a phenyl group, with specific hydrogen atoms replaced by deuterium atoms.
Ketoprofen-d3 Methyl Ester can undergo several chemical reactions typical of esters:
These reactions are significant in understanding the compound's stability and behavior in biological systems.
Ketoprofen functions primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the biosynthesis of prostaglandins from arachidonic acid. The inhibition of these enzymes leads to decreased production of pro-inflammatory mediators, thereby alleviating pain and inflammation.
Relevant data on these properties can be crucial for researchers working on formulations or pharmacokinetic studies involving Ketoprofen-d3 Methyl Ester.
Ketoprofen-d3 Methyl Ester has several significant applications in scientific research:
This compound serves as an essential tool for advancing our understanding of NSAIDs' pharmacological profiles and their therapeutic potential in various medical conditions.
Ketoprofen-d3 Methyl Ester (chemical formula: C₁₇H₁₃D₃O₃; molecular weight: 271.33 g/mol) maintains the core structural elements of the parent ketoprofen molecule – specifically, the benzophenone moiety and the α-methylacetic acid group – while incorporating key modifications for research utility. The propanoic acid group undergoes two significant alterations: (1) esterification with methanol to form the methyl ester, and (2) deuteration at the C-3 position where three hydrogen atoms are replaced with deuterium (CD₃ group) [3] [6]. This strategic deuteration results in a mass increase of 3 Da compared to the non-deuterated methyl ester analog, creating a distinct mass spectrometric signature essential for analytical differentiation.
The compound's structural configuration supports its primary research applications. The esterification renders the molecule more lipophilic than ketoprofen itself, as evidenced by its increased molecular weight and altered polarity. This enhanced lipophilicity is crucial for its performance in neuroimaging studies where blood-brain barrier penetration is required. Meanwhile, the site-specific deuteration at the metabolically vulnerable methyl position creates a kinetic isotope effect that retards enzymatic cleavage in vivo, particularly against esterase-mediated hydrolysis [1] [3]. The molecular structure retains the chiral center at the alpha carbon of the propanoic acid chain, though research-grade material is typically supplied as a racemic mixture unless specified as the (S)-enantiomer derivative [4] [8].
Table 1: Fundamental Chemical Properties of Ketoprofen-d3 Methyl Ester
Property | Specification |
---|---|
CAS Number | 1189950-12-6 |
Molecular Formula | C₁₇H₁₃D₃O₃ |
Molecular Weight | 271.33 g/mol |
Unlabelled Ketoprofen Methyl Ester CAS | 47087-07-0 |
Storage Conditions | +4°C |
Chemical Format | Neat compound |
Primary Research Application | Synthesis intermediate for labelled ketoprofen; analytical standard; neuroimaging tracer precursor |
The strategic incorporation of deuterium at the C-3 methyl position creates significant deuterium isotope effects that profoundly enhance the molecule's utility in pharmacokinetic research. Deuterium-carbon bonds exhibit greater bond strength and stability compared to protiated carbon-hydrogen bonds, resulting in reduced reaction rates for metabolic transformations occurring specifically at the deuterated center. This kinetic isotope effect (KIE) is particularly valuable for retarding esterase-mediated hydrolysis, a primary metabolic pathway for ester-containing compounds. The deuterium substitution thereby extends the metabolic half-life of the compound both in vitro and in vivo, allowing researchers to more accurately trace the metabolic fate and distribution kinetics of the intact ester form before hydrolysis releases deuterated methanol and ketoprofen-d3 [1] [3].
The compound's stability profile varies significantly across species, highlighting critical considerations for translational research. In vitro stability studies demonstrate rapid hydrolysis in plasma from mice, rats, and horses, while cat plasma exhibits an initial rapid hydrolysis phase followed by plateau. Notably, commercially purchased plasma from dogs, pigs, cattle, and sheep shows minimal hydrolytic activity, whereas freshly collected plasma from these species demonstrates substantial hydrolysis – indicating significant differences between commercially processed and fresh biological matrices. This species-dependent variability necessitates careful selection of esterase inhibitors when conducting ex vivo analyses to preserve the integrity of the intact ester compound during sample processing and analysis [1].
Table 2: Stability Profile of Ketoprofen Methyl Ester in Various Species Plasma
Species | Hydrolysis Rate in Commercially Purchased Plasma | Hydrolysis Rate in Freshly Collected Plasma | Inhibitor Sensitivity |
---|---|---|---|
Mouse | Rapid | Rapid | Not tested |
Rat | Rapid | Rapid | Variable inhibitor effects |
Horse | Rapid | Rapid | Not tested |
Cat | Initial rapid phase then limited | Initial rapid phase then limited | Not tested |
Dog | Minimal | Substantial | Variable inhibitor effects |
Pig | Minimal | Substantial | Variable inhibitor effects |
Sheep | Minimal | Substantial | Not tested |
Cattle | Minimal | Substantial | Not tested |
As an analytical standard, Ketoprofen-d3 Methyl Ester and its hydrolysis product (S)-Ketoprofen-D3 (C₁₆H₁₁D₃O₃; MW: 257.30 g/mol) serve as essential internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. The mass shift created by deuterium allows these compounds to co-elute chromatographically with their non-deuterated analogs while providing distinct mass spectral signatures, enabling highly precise quantification of both the prodrug and its active metabolite in complex biological matrices. This application significantly improves analytical accuracy by compensating for matrix effects and extraction efficiency variations during sample preparation [4] [8].
Ketoprofen-d3 Methyl Ester serves as a key intermediate in the synthesis of carbon-11 labeled radiotracers for positron emission tomography (PET) imaging of neuroinflammatory processes. The radiolabeled version, [¹¹C]Ketoprofen Methyl Ester ([¹¹C]KTP-Me), was specifically engineered to cross the blood-brain barrier by leveraging the increased lipophilicity imparted by the ester moiety. This molecular design targets cyclooxygenase-1 (COX-1) overexpression in activated microglia – a hallmark cellular event in neuroinflammatory cascades associated with neurodegenerative conditions including Alzheimer's disease (AD), mild cognitive impairment (MCI), and other tauopathies [2] [7].
In preclinical evaluation, [¹¹C]KTP-Me demonstrated promising tracer characteristics in animal models of neuroinflammation, showing preferential accumulation in brain regions with microglial activation. However, exploratory human PET studies revealed limitations in clinical applicability. When administered to human subjects (including healthy controls, MCI patients, and AD patients), the radiotracer exhibited initial brain distribution patterns reflecting cerebral blood flow, followed by gradual clearance from cerebral tissue. Crucially, no statistically significant differences in washout kinetics – a key indicator of specific binding – were observed between healthy subjects and patients with MCI or AD. This lack of differential retention suggests insufficient specific binding to COX-1 targets in human neuroinflammatory lesions at the tracer dose administered [2].
Table 3: Comparison of Neuroinflammatory PET Tracers
Tracer Parameter | [¹¹C]KTP-Me | ¹¹C-PK11195 (TSPO) |
---|---|---|
Primary Target | COX-1 | Translocator Protein (TSPO) |
Molecular Basis | Esterified deuterated ketoprofen derivative | Isoquinoline carboxamide ligand |
Blood-Brain Barrier Penetration | Enhanced by esterification | Moderate |
Differentiation Capacity in AD | No significant washout difference vs controls | Modest increase in anterior cingulate cortex |
Human Validation Status | Limited clinical validation | Extensive clinical validation |
Key Limitation | Insufficient specific binding in humans | Modest effect sizes; widespread expression beyond microglia |
While [¹¹C]KTP-Me did not demonstrate clinical utility as a diagnostic biomarker in its current formulation, it represents an important proof-of-concept for targeting COX enzymes in neuroinflammation imaging. The tracer's performance highlights several research and development imperatives: (1) optimization of binding affinity and specificity toward human COX-1; (2) refinement of PET quantification methods to detect subtle inflammatory changes; and (3) exploration of alternative inflammatory targets beyond COX-1 and TSPO. Current research continues to focus on developing second-generation COX-1 tracers with improved target engagement and binding specificity for human applications [2] [7]. The development of these neuroinflammatory biomarkers remains critically important given the established role of neuroinflammation in accelerating tau and amyloid pathology progression in AD, microglial activation in frontotemporal lobar degeneration, and the inflammatory cascade in α-synucleinopathies [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3